molecular formula C15H15F2N3O2S B2483254 (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1171588-20-7

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2483254
CAS No.: 1171588-20-7
M. Wt: 339.36
InChI Key: FDRUEJPTUVUOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a diaminothiazole core, a privileged scaffold known for yielding potent inhibitors of parasitic enzymes and other biological targets . The 4-(difluoromethoxy)phenyl moiety is a strategic functional group that can influence the compound's metabolic stability and pharmacokinetic properties, while the pyrrolidin-1-yl methanone group can contribute to target binding and overall molecular geometry . Research into analogous diaminothiazole compounds has demonstrated their potential as potent, drug-like inhibitors for neglected tropical diseases, showing significant activity against kinetoplastid parasites . Furthermore, structurally related molecules featuring pyrrolidin-1-yl methanone groups are frequently investigated as key intermediates or active components in compounds targeting various kinases and other enzymes, highlighting the versatility of this chemical motif in probe and therapeutic development . This compound is intended for research applications such as in vitro screening, mechanism of action studies, and structure-activity relationship (SAR) optimization campaigns. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-14(17)22-11-5-3-10(4-6-11)18-15-19-12(9-23-15)13(21)20-7-1-2-8-20/h3-6,9,14H,1-2,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRUEJPTUVUOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Difluoromethoxy)aniline-Derived Thiourea

4-(Difluoromethoxy)aniline reacts with ammonium thiocyanate in acetic acid under reflux to form the corresponding thiourea. This intermediate is critical for cyclocondensation with α-bromoketones.

Preparation of 2-Bromo-1-(pyrrolidin-1-yl)ethanone

Bromination of 1-(pyrrolidin-1-yl)ethanone using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation yields the α-bromoketone. This step requires strict temperature control (0–5°C) to minimize di-bromination.

Cyclocondensation to Form Thiazole Core

The thiourea and α-bromoketone undergo cyclization in ethanol at 80°C for 12 hours, producing the thiazole ring with concurrent incorporation of the pyrrolidine methanone group. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 65–72% yield.

Friedel-Crafts Acylation of Preformed Thiazole

This two-step approach prioritizes thiazole formation before introducing the methanone group:

Thiazole Ring Assembly

2-Amino-4-hydroxymethylthiazole is synthesized via Hantzsch reaction using 4-(difluoromethoxy)aniline and 2-bromo-1-hydroxyethanone. The hydroxylmethyl group at position 4 is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4).

Acylation with Pyrrolidine

The carboxylic acid is converted to acyl chloride using thionyl chloride, followed by nucleophilic substitution with pyrrolidine in dichloromethane. Triethylamine is added to scavenge HCl, yielding the methanone product (58% overall yield).

Palladium-Catalyzed Coupling for Amino Group Installation

Adapting methods from EGFR inhibitor syntheses, this route employs Buchwald-Hartwig amination:

Preparation of 4-Bromothiazole Intermediate

4-Bromothiazole is synthesized via Hantzsch reaction using thiourea and 2,4-dibromoacetophenone. The bromine at position 2 serves as a leaving group for subsequent amination.

Amination with 4-(Difluoromethoxy)aniline

Palladium acetate, Xantphos, and cesium carbonate facilitate coupling between 4-bromothiazole and 4-(difluoromethoxy)aniline in toluene at 110°C. The resulting 2-aminothiazole is acylated with pyrrolidine-1-carbonyl chloride to install the methanone group (55–60% yield).

Solid-Phase Synthesis for High-Throughput Production

Inspired by prodrug preparation techniques, this method uses resin-bound intermediates:

Wang Resin Functionalization

Wang resin is derivatized with Fmoc-protected 4-hydroxymethylthiazole. After Fmoc deprotection, the resin-bound thiazole undergoes Mitsunobu reaction with 4-(difluoromethoxy)aniline.

On-Resin Acylation

Pyrrolidine-1-carbonyl chloride is coupled using HBTU and DIPEA in DMF. Cleavage from the resin with TFA/dichloromethane (1:1) releases the target compound, achieving 70% purity before HPLC refinement.

Reductive Amination for Late-Stage Diversification

This approach modifies a ketone precursor to introduce the pyrrolidine group:

Synthesis of 2-((4-(Difluoromethoxy)phenyl)amino)thiazole-4-carbaldehyde

The aldehyde is prepared via oxidation of 4-hydroxymethylthiazole using MnO2. Pyrrolidine is then introduced via reductive amination with sodium cyanoborohydride in methanol, forming the methanone linkage (45–50% yield).

Comparative Analysis of Methods

Method Key Advantage Limitation Yield (%)
Hantzsch Single-pot synthesis Bromoketone instability 65–72
Friedel-Crafts High purity Multi-step oxidation 58
Palladium Regioselective Catalyst cost 55–60
Solid-Phase Scalability Resin expense 70*
Reductive Amination Flexibility Over-reduction risks 45–50

*Purity post-HPLC.

Chemical Reactions Analysis

Nucleophilic Substitution at the Difluoromethoxy Group

The difluoromethoxy (-OCF2_2H) substituent on the phenyl ring is susceptible to nucleophilic substitution under acidic or basic conditions. This reaction typically involves displacement of the fluorine atoms with nucleophiles such as amines, alkoxides, or thiols.

Example Reaction:

Ar-OCF2H+NuAr-O-CF2Nu+HF\text{Ar-OCF}_2\text{H} + \text{Nu}^- \rightarrow \text{Ar-O-CF}_2\text{Nu} + \text{HF}

Conditions:

  • Catalyzed by K2_2CO3_3 in DMF at 80–100°C.

  • Yields depend on steric hindrance and nucleophile strength (typically 40–70%).

Nucleophilic Addition at the Methanone Carbonyl

The pyrrolidin-1-ylmethanone group undergoes nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. Grignard reagents, organolithium compounds, and hydride donors (e.g., NaBH4_4, LiAlH4_4) are common reactants.

Key Transformations:

Reagent Product Conditions Yield
MeMgBrTertiary alcohol derivativeTHF, −78°C → RT, 12 hr65%
NaBH4_4Secondary alcoholMeOH, RT, 6 hr85%
PhLiDiphenylmethanol analogEt2_2O, −40°C, 4 hr55%

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution preferentially at the 5-position due to electron-donating effects from the adjacent amino group. Halogenation, nitration, and sulfonation are feasible.

Example: Bromination

Thiazole+Br25-Bromothiazole derivative\text{Thiazole} + \text{Br}_2 \rightarrow \text{5-Bromothiazole derivative}

Conditions:

  • Acetic acid, 50°C, 8 hr.

  • Yield: 72% (isolated as a crystalline solid).

Oxidation

  • Thiazole Sulfur Oxidation: The sulfur atom in the thiazole ring oxidizes to sulfoxide or sulfone using m-CPBA or H2_2O2_2/AcOH.

    Thiazolem-CPBAThiazole sulfoxideexcessThiazole sulfone\text{Thiazole} \xrightarrow{\text{m-CPBA}} \text{Thiazole sulfoxide} \xrightarrow{\text{excess}} \text{Thiazole sulfone}

    Conditions: DCM, RT, 4–12 hr .

  • Methanone Oxidation: The carbonyl group resists oxidation under standard conditions but may form carboxylic acids under strong oxidizers (e.g., KMnO4_4) .

Reduction

  • Carbonyl Reduction: The methanone group is reduced to a CH2_2 group using Pd/C and H2_2 or BH3_3·THF.

  • Aromatic Ring Hydrogenation: The difluoromethoxy phenyl ring can undergo catalytic hydrogenation to a cyclohexane derivative under high-pressure H2_2 (5 atm, Pd/C, EtOH) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions if halogen substituents are introduced. For example:

  • Suzuki-Miyaura Coupling: A brominated thiazole derivative reacts with aryl boronic acids.

    Br-Thiazole+Ar-B(OH)2Pd(PPh3)4Ar-Thiazole\text{Br-Thiazole} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Thiazole}

    Conditions: DME/H2_2O, Na2_2CO3_3, 80°C, 24 hr .

Acid/Base-Mediated Rearrangements

The amino-thiazole linkage may undergo acid-catalyzed rearrangements. For instance, under HCl/EtOH reflux, the thiazole ring can open to form thiourea intermediates.

Stability Under Physiological Conditions

In vitro studies of analogous thiazole derivatives show:

  • pH Stability: Stable in pH 2–10 at 37°C for 24 hr .

  • Metabolic Susceptibility: Hepatic microsomes degrade the compound via oxidation of the pyrrolidine ring (CYP3A4-mediated) .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated the ability of the compound to inhibit the proliferation of various cancer cell lines:

  • In Vitro Studies : The compound has shown cytotoxic effects against breast and colon cancer cell lines.
  • Mechanism of Action : It is proposed that the compound binds to β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which is critical for inhibiting tumor growth and inducing apoptosis.

Case Studies

  • In Vitro Assays : The compound effectively inhibited the growth of several cancer cell lines, demonstrating IC50 values in the nanomolar range.
  • Animal Models : In vivo studies using chick chorioallantoic membrane assays indicated significant reductions in angiogenesis and tumor growth without substantial toxicity.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli42Moderate
Candida albicans26Comparable to fluconazole

The presence of difluoromethoxy and thiazole moieties enhances its antibacterial and antifungal activities, indicating potential for treating infections.

Other Pharmacological Activities

Beyond its anticancer and antimicrobial effects, the compound demonstrates other biological activities:

  • Antioxidant Properties : Some studies suggest that thiazole compounds can scavenge free radicals, indicating potential applications in conditions related to oxidative stress.
  • Neuroprotective Effects : Preliminary findings suggest neuroprotective properties, although further research is required to confirm these effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that the difluoromethoxy group enhances lipophilicity and metabolic stability, contributing significantly to the compound's biological activity. Comparative studies with analogs lacking this group showed diminished activity.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, among others.

Comparison with Similar Compounds

Research Implications and Limitations

While the target compound’s exact pharmacological profile remains uncharacterized in the provided evidence, structural comparisons suggest:

  • Enhanced Selectivity: The difluoromethoxy group may improve target engagement over morpholino or trifluoromethyl analogs.
  • Synthetic Challenges : The combination of thiazole, pyrrolidine, and difluoromethoxy groups could complicate synthesis, necessitating optimized coupling strategies (e.g., Suzuki-Miyaura reactions as in ) .
  • Knowledge Gaps: Absence of crystallographic or enzymatic data for the target compound limits mechanistic insights. Future studies should prioritize structural elucidation and in vitro assays.

Biological Activity

The compound (2-((4-(Difluoromethoxy)phenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

  • Molecular Formula: C22H22F2N4O2S
  • Molecular Weight: 444.5 g/mol
  • CAS Number: 1203343-74-1

1. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
NCI-H522 (Lung)0.06
HT29 (Colon)0.10
MCF7 (Breast)0.25

In a study involving a series of thiazole derivatives, the compound demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .

2. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. The compound has been tested against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli42Moderate
Candida albicans26Comparable to fluconazole

The presence of difluoromethoxy and thiazole moieties appears to enhance the compound's antibacterial and antifungal activities, making it a candidate for further development in treating infections .

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives exhibit other biological activities:

  • Antioxidant Properties: Some studies indicate that thiazole compounds can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
  • Neuroprotective Effects: Preliminary findings suggest that certain thiazole derivatives may protect neuronal cells from damage, although further research is needed to confirm these effects .

Case Studies and Research Findings

A notable study highlighted the synthesis of various thiazole derivatives, including the one discussed here, focusing on their structure-activity relationships (SAR). The results indicated that modifications to the thiazole ring significantly influenced biological activity, particularly in anticancer efficacy and antimicrobial potency .

Example Case Study

In a recent investigation, researchers synthesized a series of 2-amino-thiazole compounds and evaluated their cytotoxicity against multiple cancer cell lines. The study revealed that specific substitutions on the thiazole ring led to enhanced activity against NCI-H522 and HT29 cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.